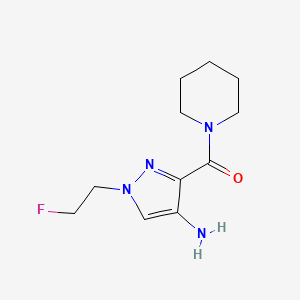

1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine

説明

1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a 2-fluoroethyl substituent at position 1 and a piperidine-1-carbonyl group at position 2. Its molecular formula is C11H16FN4O, with a molar mass of 238.27 g/mol. The fluorine atom enhances lipophilicity and metabolic stability, while the piperidinyl carbonyl group may contribute to hydrogen bonding interactions, making it a candidate for therapeutic applications .

特性

IUPAC Name |

[4-amino-1-(2-fluoroethyl)pyrazol-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN4O/c12-4-7-16-8-9(13)10(14-16)11(17)15-5-2-1-3-6-15/h8H,1-7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJUWXHPLKATME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NN(C=C2N)CCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide under basic conditions.

Attachment of the piperidine moiety: The final step involves the acylation of the pyrazole ring with a piperidine derivative, typically using a coupling reagent such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

化学反応の分析

1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols or amines.

Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

Biological Studies: It is used in studies to understand its effects on various biological systems, including its potential as an anti-inflammatory, analgesic, or anticancer agent.

Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, helping to elucidate the roles of specific proteins or signaling pathways.

Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

作用機序

The exact mechanism of action of 1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine depends on its specific biological target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. The pathways involved can include inhibition or activation of specific signaling cascades, leading to changes in cellular functions.

類似化合物との比較

Comparison with Structurally Related Compounds

Substituent Variations in the Ethyl Group

1-(2,2-Difluoroethyl)-4-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine (CAS 2171318-74-2)

- Molecular Formula : C12H18F2N4O

- Molar Mass : 272.29 g/mol

- Key Differences :

1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-4-amine dihydrochloride (CAS 1173069-63-0)

- Molecular Formula : C10H18N4

- Molar Mass : 194.28 g/mol

- Key Differences: Replaces the fluoroethyl group with a piperidin-1-ylethyl chain. Lower molecular complexity may improve synthetic accessibility but reduce target specificity .

Functional Group Modifications

N-(3-Chlorobenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine

- Structure : Features a 3-chlorobenzyl substituent and a piperidinylethyl group.

- Absence of the carbonyl group reduces polarity compared to the target compound .

1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine

Positional Isomerism and Electronic Effects

3-(Ethoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analogs.

- Lipophilicity: The 2-fluoroethyl group in the target compound increases logP compared to non-fluorinated analogs, enhancing membrane permeability.

- Solubility : Lower pKa (~2.5) suggests moderate aqueous solubility at physiological pH, superior to the difluoroethyl analog (pKa 1.90) but inferior to piperidinylethyl derivatives (pKa ~8.5) .

生物活性

1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a piperidinyl carbonyl group and a fluorinated ethyl chain. The presence of these functional groups is critical for its interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Inhibition of Protein Kinases : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer progression and inflammation .

- Anti-inflammatory Properties : The compound may modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as IL-1β, which is significant in conditions like rheumatoid arthritis and other inflammatory diseases .

Biological Activity Data

A summary of key findings regarding the biological activity of this compound is presented in the following table:

| Activity | IC50 Value | Reference |

|---|---|---|

| Inhibition of IL-1β release | 19.4 ± 0.4% at 10 µM | |

| Anti-pyroptotic activity | 24.9 ± 6.3% | |

| Selective PI3K inhibition | IC50 = 14 nM |

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- NLRP3 Inhibition : A study highlighted that pyrazole derivatives could effectively inhibit NLRP3 inflammasome activation, suggesting their role in treating inflammatory diseases by reducing pyroptosis and IL-1β release .

- Cancer Models : In preclinical models, compounds with similar structures have demonstrated efficacy against various cancer types by targeting PI3K pathways, which are often dysregulated in tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。